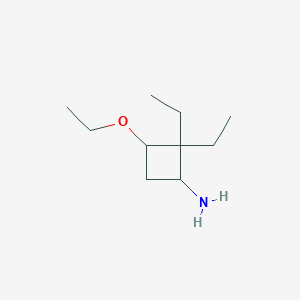
(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one
Übersicht
Beschreibung
(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one, commonly known as R-(-)-CPP, is a chemical compound that belongs to the class of pyrrolidinones. It is a chiral molecule that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures akin to (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one, are extensively utilized in medicinal chemistry due to their versatility in drug design and synthesis. The saturated scaffold of pyrrolidine facilitates efficient exploration of pharmacophore space, contributes to molecular stereochemistry, and enhances three-dimensional coverage of molecules. This has led to the development of bioactive molecules with target selectivity, underscored by studies on structure-activity relationships (SAR) and the influence of steric factors on biological activity (Li Petri et al., 2021).
Environmental Impact of Chlorophenols
Research has also focused on the environmental consequences of chlorophenols, which are structurally related to (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one. Studies evaluating the toxicity and persistence of chlorophenols, such as 2,4-dichlorophenol, in aquatic environments highlight moderate toxic effects to both mammalian and aquatic life. The findings suggest that while bioaccumulation is generally low, the persistence and toxic effects of these compounds can be significant, depending on environmental conditions (Krijgsheld & Gen, 1986).
Synthesis and Biological Activity of Pyrrolidin-2-one Derivatives
The synthesis and exploration of biological activities of pyrrolidin-2-one derivatives, including phenylpiracetam and its analogs, demonstrate the significant role of stereochemistry in determining pharmacological profiles. These studies provide insights into the preparation of enantiomerically pure compounds and their comparative pharmacological testing, highlighting the advantages of specific stereoisomers in drug development processes (Veinberg et al., 2015).
Advances in Heterocyclic Chemistry
The compound's relevance extends to the field of heterocyclic chemistry, where its structural framework inspires the synthesis of novel compounds with potential pharmaceutical applications. Research in this area delves into the properties and reactivity of various pyrrolidine derivatives, illuminating pathways for the development of new therapeutic agents and contributing to the broader understanding of heterocyclic compounds' chemical behavior (Grzybowski & Gryko, 2015).
Eigenschaften
IUPAC Name |
(4R)-4-(3,4-dichlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRJFUBGLZHBHU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1444076.png)







![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)
![5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole](/img/structure/B1444092.png)


